4-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine
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Overview
Description
4-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine is a useful research compound. Its molecular formula is C21H18ClN3O5S and its molecular weight is 459.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The chemical compound mentioned involves complex synthesis and characterization processes that are foundational in creating derivatives with potential biological activities. For example, a study focused on synthesizing and characterizing similar compounds, such as 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, highlighting its structure through NMR, IR, and Mass spectral studies, and confirming its structure with single crystal X-ray diffraction studies. This compound demonstrated remarkable anti-TB activity and superior anti-microbial activity, illustrating the potential of such chemical structures in pharmaceutical applications (Mamatha S.V, M. Bhat, Sagar B K, Meenakshi S.K., 2019).
Biological Activity
The exploration of biological activities is a significant application area. Compounds synthesized from similar structural frameworks have been evaluated for various biological activities, including antibacterial, antifungal, and anti-TB properties. For instance, certain 1,2,4-Triazole Derivatives, synthesized from reactions involving components with resemblance to the chemical structure , have shown good to moderate antimicrobial activities against test microorganisms, highlighting the relevance of such compounds in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Antimicrobial Potency
Research into the antimicrobial potency of derivatives related to the compound underscores the scientific interest in leveraging such chemical structures for pharmaceutical development. A study synthesizing and evaluating new sulfonamide derivatives, including morpholinophenyl motifs similar to the compound of interest, found significant cytotoxic activity against cancer cell lines, suggesting the potential utility of these compounds in anticancer therapy (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that morpholines in drugs can enhance the receptor binding affinity of a drug by engaging in additional hydrogen-bonding interactions with the protein target . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound may also influence a range of biochemical pathways.
Pharmacokinetics
It’s known that morpholines in drugs are known to enhance the water solubility and metabolic stability of a drug and improve its bioavailability . This suggests that this compound might have similar pharmacokinetic properties.
Result of Action
Similar compounds have been shown to produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, these compounds increase dramatically under cellular damage . This suggests that this compound might have similar effects at the molecular and cellular level.
Properties
IUPAC Name |
4-[[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl]sulfonyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S/c1-13-17-12-16(31(26,27)25-7-9-28-10-8-25)5-6-18(17)29-19(13)21-23-20(24-30-21)14-3-2-4-15(22)11-14/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZISLRWNCEFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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